![molecular formula C17H16N2O4S B12431460 3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a benzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Addition of Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be added using a protecting group strategy, where the benzyloxycarbonyl chloride reacts with the amine group of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or binding to DNA or RNA to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the pyridine and benzyloxycarbonyl groups.
Pyridine-4-carboxylic acid: Lacks the thiazolidine ring and benzyloxycarbonyl group.
Benzyloxycarbonyl derivatives: Compounds with similar protecting groups but different core structures.
Uniqueness
3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C17H16N2O4S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-phenylmethoxycarbonyl-2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4S/c20-16(21)14-11-24-15(13-6-8-18-9-7-13)19(14)17(22)23-10-12-4-2-1-3-5-12/h1-9,14-15H,10-11H2,(H,20,21) |
Clé InChI |
VNGRNGSLBSSVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(S1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


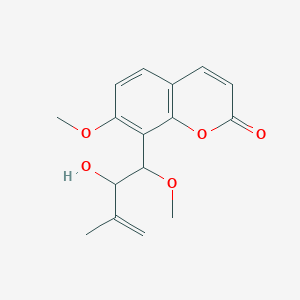
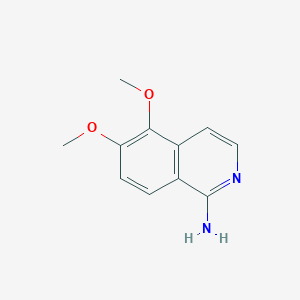
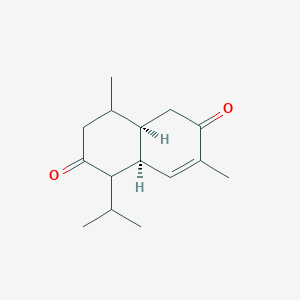

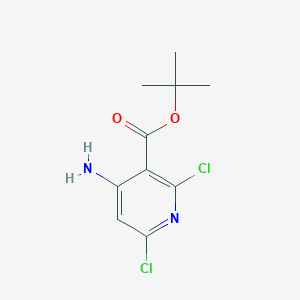
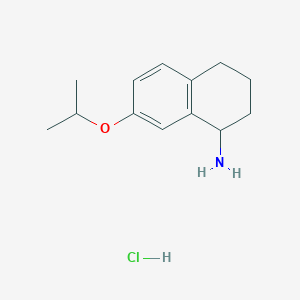
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
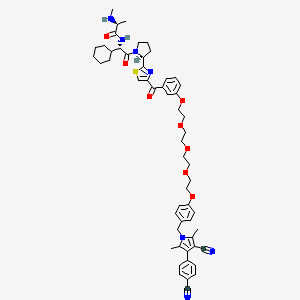
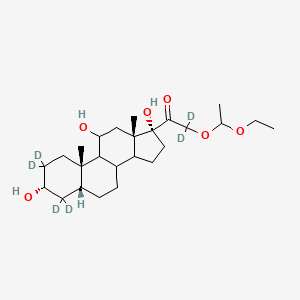
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)


